molecular formula C15H21N3O4 B4389852 5-nitro-N-(oxolan-2-ylmethyl)-2-(propylamino)benzamide

5-nitro-N-(oxolan-2-ylmethyl)-2-(propylamino)benzamide

Cat. No.: B4389852
M. Wt: 307.34 g/mol
InChI Key: ZCHIPAAHHMWPGQ-UHFFFAOYSA-N
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Description

5-nitro-N-(oxolan-2-ylmethyl)-2-(propylamino)benzamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a nitro group, a propylamino group, and a tetrahydro-2-furanylmethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-N-(oxolan-2-ylmethyl)-2-(propylamino)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the nitration of a suitable benzene derivative to introduce the nitro group, followed by amination to attach the propylamino group. The final step involves the coupling of the tetrahydro-2-furanylmethyl group to the benzamide core under specific reaction conditions, such as the use of a coupling reagent and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-nitro-N-(oxolan-2-ylmethyl)-2-(propylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The propylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could produce a variety of substituted benzamides.

Scientific Research Applications

5-nitro-N-(oxolan-2-ylmethyl)-2-(propylamino)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-nitro-N-(oxolan-2-ylmethyl)-2-(propylamino)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-nitro-2-(ethylamino)-N-(tetrahydro-2-furanylmethyl)benzamide
  • 5-nitro-2-(methylamino)-N-(tetrahydro-2-furanylmethyl)benzamide
  • 5-nitro-2-(butylamino)-N-(tetrahydro-2-furanylmethyl)benzamide

Uniqueness

Compared to similar compounds, 5-nitro-N-(oxolan-2-ylmethyl)-2-(propylamino)benzamide may exhibit unique properties due to the specific arrangement of its functional groups

Properties

IUPAC Name

5-nitro-N-(oxolan-2-ylmethyl)-2-(propylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4/c1-2-7-16-14-6-5-11(18(20)21)9-13(14)15(19)17-10-12-4-3-8-22-12/h5-6,9,12,16H,2-4,7-8,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCHIPAAHHMWPGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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